

Spectroscopic Profile of 4-Chloro-3,5-dimethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-3,5-dimethylpyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-3,5-dimethylpyridine**. These predictions are based on established principles of spectroscopy and data from analogous substituted pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	s	2H	H-2, H-6
~2.3	s	6H	-CH ₃ at C-3, C-5

¹³C NMR (Carbon-13 NMR) Data (Predicted)Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~148	C-2, C-6
~145	C-4
~133	C-3, C-5
~18	-CH ₃

Infrared (IR) Spectroscopy**Predicted IR Absorption Bands**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (-CH ₃)
~1580, ~1470, ~1450	Strong-Medium	C=C and C=N ring stretching
~1400	Medium	Asymmetric -CH ₃ bending
~1380	Medium	Symmetric -CH ₃ bending
~1100	Strong	C-Cl stretch
850-800	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
141/143	High	[M] ⁺ (Molecular ion) with ³⁵ Cl/ ³⁷ Cl isotope pattern
126/128	Medium	[M - CH ₃] ⁺
106	Medium	[M - Cl] ⁺
77	Medium	[C ₅ H ₄ N] ⁺ fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **4-Chloro-3,5-dimethylpyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

IR Spectroscopy

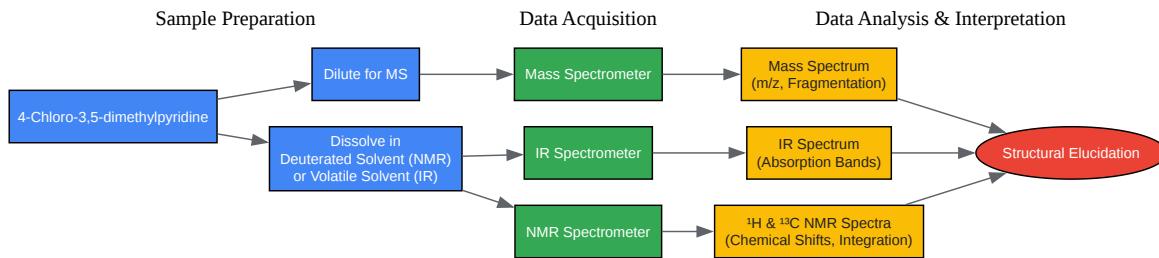
- Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[1]
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1] EI is a common method where a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[1]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[1]
- Detection: A detector records the abundance of each ion at a specific m/z value.[1]
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. researchgate.net [researchgate.net]
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